Octadecyl nonadecanoate

Description

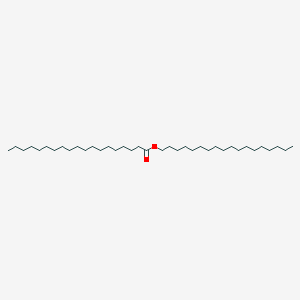

Octadecyl nonadecanoate is a long-chain ester synthesized from octadecanol (C₁₈H₃₇OH) and nonadecanoic acid (C₁₉H₃₈O₂). Structurally, it consists of an octadecyl group (C₁₈) esterified to the carboxylic acid moiety of nonadecanoic acid (C₁₉), yielding the molecular formula C₃₇H₇₄O₂ and a molecular weight of 550.98 g/mol. While direct references to this compound are absent in the provided evidence, its properties can be inferred from analogous long-chain esters and octadecyl derivatives. Such esters are typically hydrophobic and find applications in lubricants, surfactants, or as chromatographic standards .

Properties

CAS No. |

36610-52-3 |

|---|---|

Molecular Formula |

C37H74O2 |

Molecular Weight |

551.0 g/mol |

IUPAC Name |

octadecyl nonadecanoate |

InChI |

InChI=1S/C37H74O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(38)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 |

InChI Key |

JXQPETSKQDWAFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Octadecyl nonadecanoate can be synthesized through the esterification reaction between octadecanol and nonadecanoic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction. The reaction mixture is heated to around 150-200°C for several hours to achieve a high yield of the ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes use large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent and high-quality product.

Chemical Reactions Analysis

Types of Reactions: Octadecyl nonadecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves breaking the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of octadecanol and nonadecanoic acid. Transesterification involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions:

Hydrolysis: Water, acid or base catalyst, heat.

Transesterification: Alcohol, acid or base catalyst, heat.

Major Products:

Hydrolysis: Octadecanol and nonadecanoic acid.

Transesterification: New ester and alcohol.

Scientific Research Applications

Octadecyl nonadecanoate has various applications in scientific research, including:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its role in lipid metabolism and as a component in lipid-based drug delivery systems.

Medicine: Explored for its potential use in creating biocompatible materials for medical implants and prosthetics.

Industry: Utilized in the production of lubricants, surfactants, and cosmetics due to its emollient properties.

Mechanism of Action

The mechanism of action of octadecyl nonadecanoate involves its interaction with lipid membranes and enzymes. As a long-chain ester, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also be hydrolyzed by esterases, releasing octadecanol and nonadecanoic acid, which can then participate in various metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares octadecyl nonadecanoate with structurally or functionally related compounds, including esters, halides, and isocyanates:

Key Comparative Findings

Hydrophobicity and Mechanical Properties: Octadecyl methacrylate demonstrates concentration-dependent effects in hydrogels. At 5% concentration, it maximizes compressive strength (137.8 kPa) and strain, but higher concentrations (>5%) reduce performance due to disrupted cross-linking . In contrast, this compound (if used in polymers) may exhibit similar hydrophobic aggregation but requires empirical validation.

Thermal Stability and Lubrication :

- Octadecyl chloride maintains low friction as a solid but loses efficacy upon melting, unlike chlorinated paraffins that form reactive metallic films. This contrasts with octadecyl isocyanate , which remains stable up to 300°C without decomposition .

Chromatographic Utility: Methyl nonadecanoate and nonadecyl docosanoate are used as GC standards due to their predictable retention times . Octadecyl-based stationary phases (e.g., Shim-pack GIS C18-P) separate planar/non-planar compounds (e.g., vitamin D2/D3) via steric selectivity .

Market and Industrial Relevance: Octadecyl isothiocyanate has a growing market (2020–2025 CAGR unspecified), driven by demand in agrochemicals and pharmaceuticals .

Contradictions and Limitations

- Octadecyl Methacrylate vs. Hydrogel Performance : Higher concentrations (>5%) reduce hydrogel strain and strength, contradicting assumptions that increased hydrophobicity always enhances mechanical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.